1-(2-Bromo-4-nitrophenyl)-4-(pyridin-2-YL)piperazine
Description
Properties
Molecular Formula |
C15H15BrN4O2 |
|---|---|
Molecular Weight |
363.21 g/mol |
IUPAC Name |
1-(2-bromo-4-nitrophenyl)-4-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C15H15BrN4O2/c16-13-11-12(20(21)22)4-5-14(13)18-7-9-19(10-8-18)15-3-1-2-6-17-15/h1-6,11H,7-10H2 |
InChI Key |
JJSFPHKHFMKDBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Br)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
- The 2-bromo-4-nitrobenzene derivative, activated by the electron-withdrawing nitro group, can undergo nucleophilic aromatic substitution with the piperazine nitrogen.
- Reaction conditions typically involve polar aprotic solvents (e.g., dimethylformamide, acetonitrile) and moderate heating.
- The presence of the bromine at the ortho position requires careful control to avoid side reactions.
Palladium-Catalyzed Coupling
- An alternative is palladium-catalyzed Buchwald-Hartwig amination coupling between 2-bromo-4-nitrohalobenzene and 4-(pyridin-2-yl)piperazine.
- This method offers high selectivity and yields but requires expensive catalysts and ligands.
- Reaction conditions include bases such as sodium tert-butoxide, solvents like toluene or dioxane, and elevated temperatures (80–120 °C).
Detailed Example of a Two-Step Preparation Method (Adapted from Related Bromophenyl Piperidine Synthesis)
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1. Formation of N-phenylpiperazine intermediate | Bromobenzene, piperazine, sulfolane, potassium tert-butoxide or sodium tert-amylate, 140–165 °C, 3–4 hours | Nucleophilic substitution to form N-phenylpiperazine intermediate | 84–88% yield, >98% purity (HPLC) |
| 2. Bromination to 1-(4-bromophenyl)piperazine | N-phenylpiperazine, brominating agent (N-bromosuccinimide or dibromohydantoin), tetra-n-butyl ammonium tetraphenyl borate catalyst, dichloromethane or acetonitrile, 15–40 °C, 5–6 hours | Selective bromination at para position to introduce bromine | 87–90% yield, >98% purity (GC) |
Note: This example is for 1-(4-bromophenyl)piperidine but provides a mechanistic and procedural framework applicable to the target compound with appropriate modifications for the nitro and pyridinyl substituents.
Purification Techniques
- Recrystallization: Common solvents include dichloromethane and n-heptane in a 1:4 ratio, providing high purity crystals.
- Vacuum Distillation: Used to remove volatile impurities and isolate the product.
- Chromatography: Silica gel column chromatography may be employed for intermediates or final product purification, especially when multiple isomers or side products are present.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): ^1H NMR confirms aromatic and aliphatic proton environments consistent with substitution patterns.
- High-Performance Liquid Chromatography (HPLC): Used to assess purity, typically >98% for isolated products.
- Gas Chromatography (GC): Confirms absence of starting materials and side products.
- Mass Spectrometry (MS): Confirms molecular weight and structure.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Piperazine substitution | 4-(pyridin-2-yl)piperazine | Prepared via N-arylation |
| Bromonitrophenyl precursor | 2-bromo-4-nitrobenzene or derivative | Electron-withdrawing nitro activates ring |
| Solvents | Sulfolane, dichloromethane, acetonitrile | Polar aprotic solvents preferred |
| Bases | Potassium tert-butoxide, sodium tert-amylate | Strong, sterically hindered bases |
| Temperature (Step 1) | 140–165 °C | For nucleophilic substitution |
| Temperature (Step 2) | 15–40 °C | For bromination |
| Brominating agents | N-bromosuccinimide, dibromohydantoin | Controlled addition to avoid overbromination |
| Catalyst | Tetra-n-butyl ammonium tetraphenyl borate | Enhances bromination selectivity |
| Purification | Recrystallization, vacuum distillation | Ensures high purity |
Research Findings and Considerations
- The use of sterically hindered bases and sulfolane as solvent in the initial substitution step improves yield and selectivity by minimizing side reactions.
- Bromination under mild conditions with phase-transfer catalysts allows selective introduction of bromine without affecting the nitro group or pyridinyl substituent.
- Alternative palladium-catalyzed coupling methods provide high selectivity but increase cost and complexity, making nucleophilic substitution routes preferable for scale-up.
- The presence of both bromine and nitro groups requires careful reaction monitoring to prevent undesired reduction or displacement.
- Analytical data confirm that the final compound is obtained with high purity and no detectable isomers or side products, critical for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4-nitrophenyl)-4-(pyridin-2-YL)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions:
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acetic acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Reduction: Conversion to 1-(2-Amino-4-nitrophenyl)-4-(pyridin-2-YL)piperazine.
Oxidation: Introduction of additional nitro or hydroxyl groups.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored as a potential pharmacophore for drug development. Its unique structural features allow it to interact with various biological targets, making it suitable for the design of new therapeutic agents.
Case Study: Antitumor Activity
A study investigated the synthesis of novel piperazine derivatives, including variations of 1-(2-Bromo-4-nitrophenyl)-4-(pyridin-2-yl)piperazine, for their antitumor activity. The results indicated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents .
Biological Studies
This compound is utilized in biological studies to understand its effects on cellular processes. The compound's mechanism of action involves binding to specific enzymes or receptors, thereby modulating their activity.
Materials Science
In materials science, this compound's unique structural characteristics are being investigated for applications in developing new materials such as polymers and nanomaterials. The presence of bromine and nitro groups enhances its reactivity and potential for forming novel compounds.
Case Study: Polymer Development
Research has shown that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability. These enhanced materials are promising for applications in electronics and biomedical devices .
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-nitrophenyl)-4-(pyridin-2-YL)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain pathways by binding to active sites or allosteric sites on proteins. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Bromine and nitro groups in the target compound enhance electrophilicity compared to chloro or methyl substituents in analogues .
- Pyridin-2-yl groups (as in the target) vs. furan or benzoyl groups (in others) alter π-π stacking and hydrogen-bonding capabilities .
Pharmacologically Active Analogues
Key Observations :
- Trifluoromethyl or cyano groups (e.g., in ) improve receptor selectivity compared to bromo/nitro substituents.
Key Observations :
Biological Activity
1-(2-Bromo-4-nitrophenyl)-4-(pyridin-2-YL)piperazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structural Overview
- Molecular Formula : C15H15BrN4O2
- Molecular Weight : 363.21 g/mol
- IUPAC Name : this compound
The compound features a piperazine ring substituted with a brominated phenyl group and a nitro substituent, which contribute to its reactivity and biological activity. The presence of the pyridine moiety further enhances its potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Piperazine Ring : The initial step involves the formation of the piperazine core through cyclization reactions.
- Bromination and Nitration : Subsequent steps involve the introduction of bromine and nitro groups onto the phenyl ring, often through electrophilic aromatic substitution.
- Pyridine Attachment : The final step includes attaching the pyridine group, which can be achieved via nucleophilic substitution or coupling reactions.
The biological activity of this compound is primarily linked to its interactions with various molecular targets, including:
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
- Receptor Binding : It has the potential to bind to neurotransmitter receptors, influencing signaling pathways that are critical in neuropharmacology and cancer therapy.
Table 1: Potential Biological Targets and Activities
| Target Type | Activity Description |
|---|---|
| Enzymes | May inhibit or activate enzyme activity |
| Neurotransmitter Receptors | Potential modulation of neurotransmitter signaling |
| Cancer Pathways | Possible role in cancer treatment through targeted action |
Biological Activity Studies
Research indicates that compounds with similar structures often exhibit significant pharmacological activities. For instance, studies have shown that derivatives of piperazine can impact various biological pathways, including anti-inflammatory and neuroprotective effects.
Case Study: Neuropharmacological Effects
A study conducted on related piperazine derivatives highlighted their potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) activity. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cognitive functions.
Table 2: Summary of Biological Activities from Related Studies
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., pyridyl protons at δ 8.2–8.6 ppm; nitrophenyl protons at δ 7.5–8.0 ppm) .
- HRMS : Exact mass determination confirms molecular formula (e.g., C₁₅H₁₄BrN₃O₂ requires m/z 364.0245) .
- X-ray crystallography : SHELX programs refine crystal structures to validate stereochemistry and intermolecular interactions .
- HPLC : Purity >95% ensures reliable biological assays .
How can computational methods predict the pharmacological targeting of this compound?
Advanced Research Question
Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to receptors like dopamine D3 or μ-opioid receptors. Key steps:
- Ligand preparation : Optimize 3D structure using Gaussian (DFT) for accurate charge distribution .
- Receptor selection : Use PDB structures (e.g., 7C4Q for D3R) and define binding pockets.
- Docking validation : Compare with known ligands (e.g., aripiprazole) to assess pose reliability .
Contradictions in docking vs. experimental IC₅₀ values may arise from solvation effects or flexible receptor conformations .
What are the reactivity implications of the nitro and bromo substituents in downstream modifications?
Advanced Research Question
- Nitro group : Reduces to an amine (H₂/Pd-C) for derivatization (e.g., amide coupling) .
- Bromo group : Participates in Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups .
Competing reactions (e.g., over-reduction of nitro groups) require controlled conditions (low H₂ pressure, short reaction times) .
How do structural modifications impact the compound’s bioactivity in structure-activity relationship (SAR) studies?
Advanced Research Question
- Pyridyl substitution : Replacing pyridin-2-yl with pyrimidin-2-yl decreases D3R binding (ΔΔG = +2.1 kcal/mol) due to reduced π-π stacking .
- Bromo vs. fluoro : Bromine’s larger size enhances hydrophobic interactions but may reduce solubility .
- Piperazine ring : N-methylation improves membrane permeability (logP increases by 0.5) .
What experimental and computational strategies resolve contradictions in biological activity data?
Advanced Research Question
- Assay variability : Standardize cell lines (e.g., HEK293T for receptor binding) and control for cytotoxicity (MTT assays) .
- Data normalization : Use reference compounds (e.g., clozapine for D2R) to calibrate dose-response curves .
- MD simulations : Analyze ligand-receptor dynamics over 100 ns to identify transient binding modes missed in static docking .
What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Advanced Research Question
- Disorder : Bromine’s high electron density causes positional disorder; use SHELXL’s PART instruction to model .
- Twinned data : SHELXD detects twin laws (e.g., two-fold rotation) and refines using HKLF5 format .
- Thermal parameters : Anisotropic refinement for heavy atoms (Br, N) improves R-factor convergence (target R1 < 0.05) .
How can the compound’s pharmacokinetic properties be optimized for CNS penetration?
Advanced Research Question
- logP adjustment : Introduce polar groups (e.g., -OH) to reduce logP from 3.2 to 2.5, enhancing BBB permeability .
- P-gp efflux : Co-administer inhibitors (e.g., tariquidar) or modify substituents to avoid P-gp recognition .
- Metabolic stability : Replace labile nitro groups with trifluoromethyl to resist CYP450 oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
